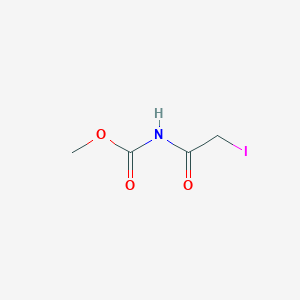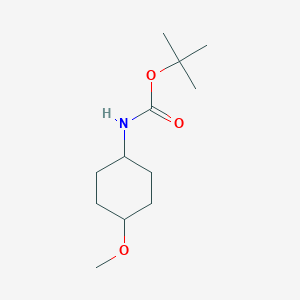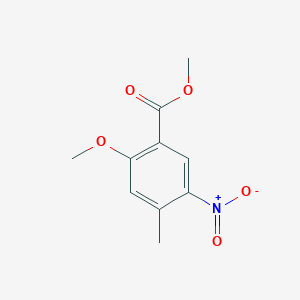
methyl N-(2-iodoacetyl)carbamate
Übersicht
Beschreibung
Methyl N-(2-iodoacetyl)carbamate is a chemical compound with the CAS Number: 1343972-56-4 . Its molecular weight is 243 and its IUPAC name is methyl iodoacetylcarbamate .
Molecular Structure Analysis
The InChI code for methyl N-(2-iodoacetyl)carbamate is1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Methyl N-(2-iodoacetyl)carbamate plays a role in the synthesis of oxazoles. It acts as an intermediate in the formation of methyl carbamates from acetophenones and phenylglycine, as demonstrated in a study by Velikorodov, Shustova, and Nosachev (2017) (Velikorodov, Shustova & Nosachev, 2017).
Analysis Techniques
- High-performance liquid chromatography (HPLC) techniques use methyl carbamates for the detection and measurement of various substances. This method provides high resolution, sensitivity, and selectivity, as detailed in a study by Krause (1979) (Krause, 1979).
Chemical Properties and Interactions
- Methyl carbamate's interaction with copper metal in acidic environments has been studied, revealing its potential as a corrosion inhibitor. This study by John, Kuruvilla, and Joseph (2013) discusses its adsorption properties and inhibition effects (John, Kuruvilla & Joseph, 2013).
- Nucleophilic deprotection of carbamates, including methyl carbamate, using 2-mercaptoethanol is another area of interest. This process offers an alternative to traditional deprotection methods, as explained by Scattolin, Gharbaoui, and Chen (2022) (Scattolin, Gharbaoui & Chen, 2022).
Agricultural and Environmental Applications
- Methyl carbamates, like carbendazim, are used in agriculture as fungicides and have been studied for their sustained release using nanoparticles. Campos et al. (2015) explored this application, focusing on the release profiles and toxicity of these compounds (Campos et al., 2015).
- The degradation of N-methylated carbamates at low temperatures has been researched, highlighting the role of bacteria in breaking down these compounds in cold climates. This study by Fareed et al. (2019) identifies a bacterial strain capable of degrading carbaryl, carbofuran, and aldicarb at low temperatures (Fareed et al., 2019).
Eigenschaften
IUPAC Name |
methyl N-(2-iodoacetyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6INO3/c1-9-4(8)6-3(7)2-5/h2H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKXINLFILPTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-iodoacetyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















